

Spectroscopic and Synthetic Overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Cat. No.:	B1301623

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4,6-difluorophenol, is a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectroscopic data, outlines a general synthetic approach, and details the experimental protocols for the characterization of this compound.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** is not widely available in public databases. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.

Mass Spectrometry

Predicted mass spectral data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** (Molecular Formula: C₈H₆F₂O₂) is available. The predicted monoisotopic mass is 172.03358 Da.

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	173.04086
[M+Na] ⁺	195.02280
[M-H] ⁻	171.02630
[M+NH ₄] ⁺	190.06740
[M+K] ⁺	210.99674
[M+H-H ₂ O] ⁺	155.03084
[M+HCOO] ⁻	217.03178
[M+CH ₃ COO] ⁻	231.04743

Synthesis

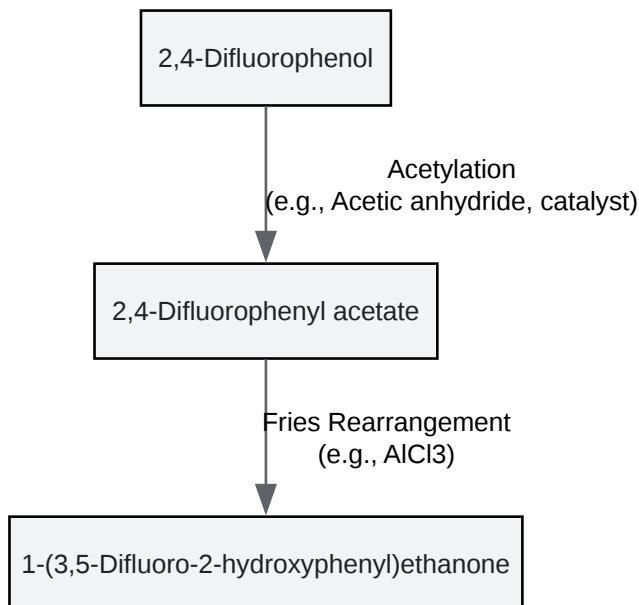
A common route for the synthesis of hydroxylated acetophenones is the Fries rearrangement of a corresponding phenyl acetate. For **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**, a plausible synthetic pathway starts from 2,4-difluorophenol.

Synthetic Scheme

A general two-step synthesis involves the acetylation of 2,4-difluorophenol to form 2,4-difluorophenyl acetate, followed by a Fries rearrangement to yield the desired product.

Diagram 1: Synthetic Pathway

General Synthetic Route for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

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Caption: General synthetic pathway for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Synthesis Protocol

Step 1: Acetylation of 2,4-Difluorophenol

- To a solution of 2,4-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride to the cooled mixture.

- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute acidic solution.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluorophenyl acetate.

Step 2: Fries Rearrangement

- To a reaction vessel, add the 2,4-difluorophenyl acetate obtained from the previous step.
- Add a Lewis acid catalyst, such as anhydrous aluminum chloride ($AlCl_3$), in portions while keeping the temperature controlled.
- Heat the reaction mixture to promote the rearrangement, with the optimal temperature determined by monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include a singlet for the methyl protons and multiplets for the aromatic protons, with splitting patterns influenced by fluorine-proton couplings. The hydroxyl proton may appear as a broad singlet.
- ^{13}C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon, and several peaks for the aromatic carbons, with their chemical shifts and multiplicities affected by carbon-fluorine couplings.

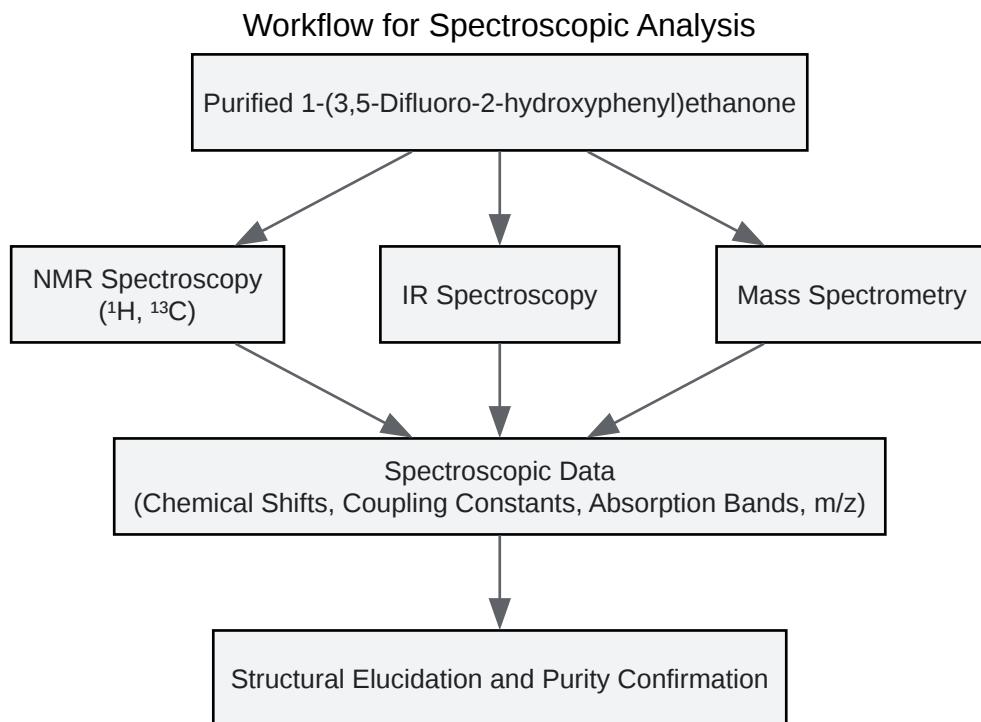
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a KBr plate or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . Expected characteristic absorption bands include a broad O-H stretch (around 3400-3200 cm^{-1}), C-H stretches (around 3100-3000 cm^{-1}), a C=O stretch (around 1650-1630 cm^{-1}), C=C aromatic stretches (around 1600-1450 cm^{-1}), and C-F stretches (around 1300-1100 cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer. The resulting spectrum should show the molecular ion peak corresponding to the mass of the compound, as well as potential fragment ions.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide provides an overview of the predicted spectroscopic data and a general synthetic and analytical framework for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**. While experimentally verified spectra are not readily available in the public domain, the information presented here, based on established chemical principles, serves as a valuable resource for researchers working with this and related compounds. The detailed protocols offer a starting point for the synthesis and rigorous characterization required in a research and development setting.

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